2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-7-3-4-9(13-2)11-6(7)5-8(12)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSHJITVIRNPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1Br)N=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrrolo[3,2-b]pyridine precursor, followed by methoxylation and methylation reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation using methanol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of 2-azido-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine.
Oxidation: Formation of 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.
Reduction: Formation of 1-methyl-1,2-dihydro-5-methoxy-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Core Variations
5-Bromo-1-Methyl-1H-Pyrrolo[2,3-b]Pyridine (CAS 183208-22-2)
- Core : Pyrrolo[2,3-b]pyridine (fusion differs at pyrrole-pyridine junction).
- Substituents : Bromo at position 5, methyl at position 1.
- Key Differences :
6-Bromo-2-Methyl-1H-Pyrrolo[3,2-b]Pyridine (CAS 1190319-51-7)
- Core : Same as the target compound.
- Substituents : Bromo at position 6, methyl at position 2.
- Key Differences :
Functional Group Variations
5-Bromo-1H-Pyrrolo[2,3-b]Pyridine-3-Carbaldehyde
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents : Bromo at position 5, formyl group at position 3.
- Key Differences :
7-Bromo-3-Nitro-1H-Pyrrolo[3,2-b]Pyridine (CAS 1190318-61-6)
- Core : Same as the target compound.
- Substituents : Bromo at position 7, nitro at position 3.
- Key Differences :
Substituent Complexity and Protecting Groups
5-Bromo-3-Iodo-1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrrolo[2,3-b]Pyridine
- Core : Pyrrolo[2,3-b]pyridine.
- Substituents : Bromo at position 5, iodo at position 3, SEM protecting group.
- Key Differences :
Physicochemical Comparison
Biological Activity
2-Bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structural features, including a bromine atom at the 2-position and a methoxy group at the 5-position, make it a subject of interest in various biological studies. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : This compound has shown promise as an anticancer agent. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting the cell cycle. Studies indicate that it may interfere with tubulin assembly, which is crucial for mitosis .
- Anti-inflammatory Effects : Preliminary research suggests that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs .
Biological Assays and Findings
Recent studies have evaluated the biological activity of this compound through various assays:
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer (4T1) cells. The mechanism involved arresting cells in the G2/M phase of the cell cycle .
- Anti-inflammatory Activity : A study comparing this compound to traditional anti-inflammatory agents found it effectively reduced inflammation markers in carrageenan-induced models. Its effectiveness was comparable to indomethacin .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine | Lacks bromine; lower reactivity | Moderate anticancer activity; less potent than 2-bromo derivative . |
| 2-Chloro-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine | Chlorine instead of bromine | Reduced biological activity compared to brominated analog . |
Q & A
Q. What are the established synthetic routes for 2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine?
The compound can be synthesized via N1-alkylation of a pyrrolopyridine precursor. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with methyl iodide under basic conditions (KOH) in the presence of a phase-transfer catalyst (Bu₄N⁺HSO₄⁻) to introduce the methyl group at the 1-position . Subsequent methoxylation at the 5-position can be achieved using a palladium-catalyzed coupling reaction with a methoxy donor. Alternative routes involve bromination of pre-functionalized pyrrolopyridine scaffolds .
Q. How is the compound characterized spectroscopically?
- ¹H NMR : Key signals include a broad singlet (~12.4 ppm) for the NH proton (if present), aromatic protons in the 7.4–8.4 ppm range, and methyl/methoxy protons between 2.5–4.0 ppm .
- X-ray crystallography : Used to confirm regiochemistry and substituent orientation. For example, crystallographic data for related brominated pyrrolopyridines show planar aromatic systems with bond lengths consistent with electron-withdrawing substituents .
Q. What are common purification strategies for this compound?
- Flash column chromatography with heptane/ethyl acetate (8:2) is effective for isolating intermediates .
- Recrystallization from ethanol or THF yields high-purity crystalline products .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized for functionalizing the bromine substituent?
The bromine at the 2-position is reactive in Sonogashira , Suzuki , or Buchwald-Hartwig couplings . For example:
- Sonogashira coupling : Use Pd(PPh₃)₄, CuI, and phenylacetylene in THF at 80°C to introduce alkynyl groups. Yields up to 51% are achievable with careful control of catalyst loading .
- Suzuki coupling : Employ 3,4-dimethoxyphenylboronic acid and Pd catalysts (e.g., PdCl₂(dppf)) in dioxane/H₂O to install aryl groups .
Q. What computational methods support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic effects of substituents (e.g., methoxy’s electron-donating nature reduces electrophilicity at the 5-position) .
- Molecular docking : Models interactions with biological targets (e.g., kinases), highlighting the role of the bromine atom in hydrophobic binding pockets .
Q. How do solvent and temperature affect regioselectivity in alkylation reactions?
- Low-temperature alkylation (0°C) minimizes side reactions. For example, NaH/MeI in THF at 0°C selectively methylates the 1-position without competing O-alkylation .
- Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity due to increased nucleophilicity of competing sites .
Q. What are the challenges in scaling up synthesis?
- Bromine handling : Requires strict control of exothermic reactions during bromination steps.
- Catalyst recovery : Homogeneous Pd catalysts (e.g., Pd(PPh₃)₄) are difficult to recycle, increasing costs. Heterogeneous catalysts (e.g., Pd/C) are being explored .
Data Contradictions and Resolution
Discrepancies in reported reaction yields for Sonogashira coupling:
- Some studies report ~50% yields , while others achieve >70% under microwave-assisted conditions . Resolution: Microwave irradiation reduces reaction time and improves efficiency by enhancing Pd catalyst turnover .
Conflicting NMR data for methoxy protons:
- Methoxy protons in related compounds appear at 3.8–4.0 ppm in DMSO-d₆ but shift upfield (3.5–3.7 ppm) in CDCl₃ due to solvent polarity effects. Confirm solvent choice when comparing spectra .
Methodological Tables
Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| N1-Methylation | KOH, Bu₄N⁺HSO₄⁻, MeI, THF, 0°C→rt | 99 | |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, phenylacetylene, THF, 80°C | 51 | |
| Methoxylation | Pd(OAc)₂, NaOMe, DMF, 100°C | 65 |
Table 2. Key Spectroscopic Data
| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| NH (pyrrole) | 12.40 | bs | |
| Aromatic (C5-H) | 8.32 | d (J=2.1 Hz) | |
| OCH₃ | 3.85 | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
